molecular formula C5H13ClN2O2 B1525210 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride CAS No. 1220034-68-3

2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride

Cat. No. B1525210
M. Wt: 168.62 g/mol
InChI Key: GCSOCAJGHWATHX-UHFFFAOYSA-N
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Description

2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1220034-68-3 . It has a molecular weight of 168.62 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O2.ClH/c6-4-5(9)7-2-1-3-8;/h8H,1-4,6H2,(H,7,9);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C5H13ClN2O2 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Esterification of N-protected Amino Acids : 2-Phenylisopropyl and t-butyl trichloroacetamidates are useful for the esterification of N-protected amino acids under mild neutral conditions. This process is especially relevant for hydroxyl-containing amino acids, although it lacks selectivity in dialkylation (J. Thierry, C. Yue, P. Potier, 1998).

  • Pharmaceutical Compositions : A particular invention involving a salt or solvate of N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate has been used in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).

  • Advanced Oxidation Chemistry : The advanced oxidation chemistry of paracetamol with the UV/H2O2 system shows hydroxylation and degradation pathways leading to various nitrogenous and non-nitrogenous degradation products. This includes the accumulation of substantial amounts of acetamide and oxalic acid monoamide (Davide Vogna, R. Marotta, A. Napolitano, M. d’Ischia, 2002).

  • Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, can be obtained through chemoselective monoacetylation of 2-aminophenol. This process utilizes immobilized lipase as a catalyst (Deepali B Magadum, G. Yadav, 2018).

  • Synthesis of Potential Pesticides : X-ray powder diffraction has been used to characterize new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides (E. Olszewska, B. Tarasiuk, S. Pikus, 2009).

  • Anticancer Drug Synthesis and Analysis : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, shows promising results in targeting the VEGFr receptor (Gopal Sharma, S. Anthal, D. Geetha, F. H. Al-Ostoot, Yasser Hussein Eissa Mohammed, S. Ara Khanum, M. A. Sridhar, R. Kant, 2018).

  • Study of Ketone Bodies on Astrocyte Amino Acid Metabolism : Research into the effects of ketone bodies like acetoacetate and 3‐hydroxybutyrate on astrocyte amino acid metabolism reveals insights into neuronal metabolism and potential therapeutic applications (M. Yudkoff, Y. Daikhin, I. Nissim, Renee Grunstein, I. Nissim, 1997).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-N-(3-hydroxypropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-4-5(9)7-2-1-3-8;/h8H,1-4,6H2,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOCAJGHWATHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride

CAS RN

1220034-68-3
Record name Acetamide, 2-amino-N-(3-hydroxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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